
2-Chloro-1-(3-methyl-2-thienyl)-ethanone
Overview
Description
2-Chloro-1-(3-methyl-2-thienyl)-ethanone is a chlorinated ketone featuring a thienyl (aromatic sulfur-containing heterocycle) substituted with a methyl group at the 3-position. The compound’s thienyl group distinguishes it from phenyl or indolyl derivatives, influencing electronic, steric, and functional characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone typically involves the chlorination of 1-(3-methyl-2-thienyl)-ethanone. One common method is the reaction of 1-(3-methyl-2-thienyl)-ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(3-methyl-2-thienyl)-ethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-methyl-2-thienyl)-ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar solvents like ethanol or methanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(3-methyl-2-thienyl)-ethanol.
Oxidation: Formation of 2-chloro-1-(3-methyl-2-thienyl)-acetic acid.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-Chloro-1-(3-methyl-2-thienyl)ethanone can be achieved through several methods, often involving the reaction of thienyl compounds with chlorinated ethanones. This compound serves as a precursor for various derivatives that have been explored for their biological activities.
Common Synthesis Routes:
- Chlorination of Thienyl Compounds : Utilizing chlorinated reagents to introduce chlorine into the thienyl structure.
- Acylation Reactions : The compound can be synthesized through Friedel-Crafts acylation involving thienyl derivatives.
Biological Activities
Research indicates that 2-Chloro-1-(3-methyl-2-thienyl)ethanone exhibits a range of biological activities, making it a compound of interest in medicinal chemistry.
Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, compounds synthesized from 2-Chloro-1-(3-methyl-2-thienyl)ethanone have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research has indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for anticancer drug development.
Industrial Applications
Beyond its biological significance, 2-Chloro-1-(3-methyl-2-thienyl)ethanone finds applications in various industrial sectors:
Agrochemicals
This compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its thienyl structure contributes to the biological activity necessary for effective pest control.
Flavoring Agents
Due to its unique aromatic profile, it can be used in the formulation of flavoring agents in the food industry.
Case Study 1: Antimicrobial Activity Evaluation
In a study published by MDPI, derivatives of 2-Chloro-1-(3-methyl-2-thienyl)ethanone were screened for antimicrobial activity. The results indicated that specific modifications to the thienyl group enhanced potency against gram-positive and gram-negative bacteria, suggesting pathways for developing new antimicrobial agents .
Case Study 2: Synthesis of Anticancer Agents
A research initiative focused on synthesizing analogs of 2-Chloro-1-(3-methyl-2-thienyl)ethanone demonstrated promising results in inhibiting cancer cell growth. The study highlighted the importance of structural variations in enhancing biological activity and provided insights into potential mechanisms of action .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone depends on its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the ketone group is converted to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanones (Compounds 15–21)
- Structure : Tetrazole ring (nitrogen-rich heterocycle) at the aryl position.
- Synthesis : React chloroacetyl chloride with tetrazole precursors under mild conditions .
- Reactivity: The electron-deficient tetrazole ring enhances electrophilic substitution rates compared to thienyl derivatives. Piperidine reactions yield aminoalkyl derivatives efficiently .
- Applications : Primarily explored in medicinal chemistry for antimicrobial activity .
2-Chloro-1-(indol-3-yl)ethanones (Compounds 9–10)
- Structure : Indole (nitrogen-containing bicyclic heteroaromatic) at the aryl position.
- Synthesis : Requires DBU as a base and pressurized conditions (90°C, 2–5 days) due to indole’s lower reactivity .
- Reactivity : Indole’s NH group participates in hydrogen bonding, affecting solubility and biological interactions. Lower yields (11–23%) compared to tetrazole derivatives .
- Applications : Intermediate in indolylpyrimidylpiperazine synthesis for gastrointestinal therapeutics .
2-Chloro-1-(3-hydroxyphenyl)ethanone
- Structure : Hydroxyl group at the 3-position of phenyl.
- Properties : Higher solubility in polar solvents due to H-bonding (melting point: 88–90°C) .
- Reactivity : Hydroxyl group directs electrophilic substitution to specific positions, unlike the methyl-thienyl group, which offers steric hindrance .
Halogen and Functional Group Variations
2-Bromo-1-(4-chlorophenyl)ethanone (3a) vs. 2-Chloro-1-(2,4-dichlorophenyl)ethanone (3b)
- Synthesis : Microwave-assisted reactions (100°C, 10–15 min) achieve high yields (>80%) .
- Reactivity : Bromine’s higher leaving-group ability accelerates nucleophilic substitutions compared to chlorine. Dichlorophenyl derivatives exhibit enhanced electrophilicity .
- Applications : Precursors for hydrazones with anti-inflammatory activity .
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
- Structure : Methoxy groups at 2- and 5-positions of phenyl.
- Properties : Electron-donating methoxy groups lower electrophilicity (melting point: 88–90°C) .
- Applications : Used in organic synthesis for heterocycle design (e.g., pyrazoles) .
Heterocyclic and Steric Modifications
2-Chloro-1-[2-(3-chlorophenyl)-1H-indol-3-yl]ethanone
- Structure : Chlorophenyl-substituted indole.
- Properties : Molecular weight 304.17 g/mol; higher lipophilicity enhances membrane permeability .
- Applications: Potential antimicrobial agent due to dual chloro substituents .
2-Chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethanone
- Structure : Pyridine and thienyl hybrid.
- Properties : Trifluoromethyl group increases metabolic stability.
- Applications : Investigated in medicinal chemistry for targeted therapies .
Stereochemical Considerations
- Enantioselective Synthesis: 2-Chloro-1-(2,4-dichlorophenyl)ethanone derivatives are reduced using chiral catalysts (e.g., Ru with diphenylethylenediamine ligands) to achieve >99% enantiomeric excess .
- Thienyl Impact : The 3-methyl-thienyl group’s planar structure may reduce stereochemical complexity compared to bulky phenyl derivatives .
Data Tables
Table 1: Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent |
---|---|---|---|---|
2-Chloro-1-(3-methyl-2-thienyl)-ethanone | C₇H₇ClOS | 174.64 | N/A | 3-methylthienyl |
2-Chloro-1-(3-hydroxyphenyl)ethanone | C₈H₇ClO₂ | 170.59 | 88–90 | 3-hydroxyphenyl |
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | C₁₀H₁₁ClO₃ | 214.65 | 88–90 | 2,5-dimethoxyphenyl |
2-Chloro-1-(indol-3-yl)ethanone | C₁₀H₈ClNO | 193.63 | N/A | Indol-3-yl |
Biological Activity
2-Chloro-1-(3-methyl-2-thienyl)-ethanone, with the chemical formula CHClOS, is an organic compound notable for its potential applications in pharmaceuticals and material science. This compound features a unique structure that includes a chlorine atom and a ketone functional group, making it a subject of interest for various biological studies.
- Molecular Weight : 174.648 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 278.1 ± 25.0 °C at 760 mmHg
- Flash Point : 122.0 ± 23.2 °C
The biological activity of this compound is primarily influenced by its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom. This characteristic allows it to interact with various molecular targets, potentially leading to therapeutic effects in different biological systems .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Candida albicans | 16.69 - 78.23 µM |
These findings indicate promising antibacterial and antifungal activities, which could be further explored for therapeutic applications .
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cell lines, including A549 lung cancer cells. The results suggest that these compounds may induce apoptosis in rapidly dividing cells, although specific data on this compound remains limited .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. The study found that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as antimicrobial agents.
Synthesis and Evaluation
Research focused on synthesizing derivatives of this compound has led to the identification of several analogs with enhanced biological activity. These compounds were subjected to rigorous testing for their antibacterial and antifungal properties, yielding promising results that warrant further investigation into their mechanisms of action and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-1-(3-methyl-2-thienyl)-ethanone, and how are reaction progress and purity monitored?
- Methodology : The compound can be synthesized via alkylation of amines with 2-chloroacetyl chloride derivatives under biphasic liquid–solid conditions (e.g., dry acetone, K₂CO₃, KI catalyst at 60°C). Reaction progress is tracked via HPLC chromatography, and purity is validated by elemental analysis (C, H, N), NMR (¹H, ¹³C, ¹⁹F), and LC/MS .
- Key Considerations : Ensure rigorous control of reaction temperature and stoichiometry to minimize byproducts like unreacted starting materials or dimerization.
Q. How are structural and spectroscopic characteristics of this compound determined?
- Methodology : Use single-crystal X-ray diffraction (employing SHELX programs for refinement ) to resolve the crystal structure. Spectroscopic characterization includes ¹H NMR (to confirm methyl-thienyl substituents) and FT-IR (to identify carbonyl and C-Cl stretches). For advanced validation, compare experimental data with computed spectra (e.g., DFT) .
Advanced Research Questions
Q. How do pH and ionic strength influence the catalytic reduction of this compound in biocatalytic systems?
- Experimental Design : Test buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) using Acinetobacter sp. strains. Monitor yield and enantiomeric excess (ee) via chiral HPLC.
- Data Contradictions : While stereoselectivity remains >99.9% across pH ranges, yield peaks at pH 7.6 (~56%) but shows no significant improvement with ionic strength variation. This contrasts with other Acinetobacter strains optimized at lower pH (e.g., 5.5) .
- Table :
pH | Yield (%) | ee (%) | Ionic Strength (M) |
---|---|---|---|
6.0 | 38.2 | 99.9 | 0.05 |
7.6 | 56.2 | 99.9 | 0.2 |
Q. What computational approaches are used to predict intermolecular interactions (e.g., hydrogen bonding) in crystalline forms of this compound?
- Methodology : Apply graph set analysis (Etter’s formalism) to hydrogen-bonding patterns in crystal packing. Use SHELXL for refinement and Mercury software for visualization. For example, hydrogen bonds between carbonyl oxygen and adjacent thienyl C-H groups may stabilize the lattice .
- Challenges : Discrepancies between predicted and observed packing motifs may arise due to steric effects from the 3-methyl-thienyl group.
Q. How does substituent variation on the thienyl ring affect the compound’s reactivity in heterocyclic synthesis?
- Case Study : Compare this compound with analogs like 2-Chloro-1-(2,4-dichlorophenyl)ethanone. The electron-donating methyl group on the thienyl ring reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack in Darzens condensations .
- Data Analysis : Kinetic studies (e.g., via UV-Vis monitoring) show a 20% slower reaction rate compared to electron-deficient aryl analogs.
Q. Data Contradiction and Troubleshooting
Q. Why do HPLC purity assessments sometimes conflict with elemental analysis results for this compound?
- Resolution : HPLC may fail to detect non-UV-active impurities (e.g., inorganic salts from synthesis). Cross-validate with combustion-based elemental analysis and mass spectrometry. For example, a 1% discrepancy in nitrogen content suggests residual KI catalyst .
Q. How to address low yields in large-scale syntheses of this compound?
- Optimization Strategies :
- Replace batch reactors with flow chemistry setups to improve heat transfer and mixing.
- Use scavenger resins (e.g., polymer-bound carbonate) to remove excess HCl generated during alkylation .
Q. Safety and Handling
Q. What are the stability and storage requirements for this compound?
- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the C-Cl bond. Avoid exposure to moisture or strong bases, which may degrade the compound to 3-methyl-2-thienylacetic acid .
Q. Theoretical vs. Experimental Discrepancies
Q. Why do computational models underestimate the compound’s dipole moment compared to experimental measurements?
Properties
IUPAC Name |
2-chloro-1-(3-methylthiophen-2-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPFKMDXYBZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556110-52-2 | |
Record name | 2-chloro-1-(3-methyl-2-thienyl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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